molecular formula C14H20ClNO3 B193293 Hydroxy chlorambucil CAS No. 27171-89-7

Hydroxy chlorambucil

Katalognummer: B193293
CAS-Nummer: 27171-89-7
Molekulargewicht: 285.76 g/mol
InChI-Schlüssel: SFCORMODVLBZLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy chlorambucil is a derivative of chlorambucil, a well-known nitrogen mustard alkylating agent used in chemotherapy. Chlorambucil is primarily used to treat chronic lymphocytic leukemia and other lymphomas. This compound retains the alkylating properties of chlorambucil but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hydroxy chlorambucil typically involves the hydroxylation of chlorambucil. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the reaction of chlorambucil with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxy chlorambucil undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to chlorambucil.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of chlorambucil.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxy chlorambucil has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of hydroxylation on alkylating agents.

    Biology: Investigated for its potential to induce DNA damage and apoptosis in cancer cells.

    Medicine: Explored as a potential chemotherapeutic agent with altered pharmacokinetics.

    Industry: Used in the development of new drug formulations and delivery systems.

Wirkmechanismus

Hydroxy chlorambucil exerts its effects through alkylation of DNA. The hydroxyl group may enhance its solubility and cellular uptake. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells. The primary molecular targets are the guanine bases in DNA.

Vergleich Mit ähnlichen Verbindungen

Hydroxy chlorambucil can be compared with other alkylating agents such as:

    Chlorambucil: The parent compound, lacks the hydroxyl group.

    Melphalan: Another nitrogen mustard alkylating agent with a similar mechanism of action.

    Cyclophosphamide: A widely used alkylating agent with different pharmacokinetics and a broader spectrum of activity.

Uniqueness: this compound’s uniqueness lies in its hydroxyl group, which may alter its pharmacokinetic properties, potentially leading to improved solubility and cellular uptake compared to chlorambucil.

Biologische Aktivität

Hydroxy chlorambucil is a derivative of chlorambucil, a well-known alkylating agent used primarily in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential advantages over its predecessor, chlorambucil.

This compound functions as an alkylating agent, which means it works by adding alkyl groups to DNA, leading to cross-linking and subsequent inhibition of DNA replication. This mechanism ultimately triggers apoptosis in cancer cells. The hydroxy group enhances solubility and may alter the compound's interaction with cellular targets compared to chlorambucil.

Efficacy in Cancer Models

Recent studies have demonstrated the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cancer Cell Line IC50 (µM) Mechanism of Action Reference
MCF-7 (Breast)19.39Induction of apoptosis
HT-29 (Colon)2.7DNA cross-linking
A2780 (Ovarian)21Reactive oxygen species production
K562 (Leukemia)5.0Cell cycle arrest at G2/M phase
HCC1937 (Breast)10Induction of apoptosis

Comparative Studies

Comparative studies between this compound and chlorambucil have shown that this compound may exhibit improved efficacy with reduced toxicity profiles. For instance, a study indicated that this compound had lower IC50 values in certain cell lines compared to chlorambucil, suggesting a more potent anticancer effect with potentially fewer side effects.

Case Studies and Clinical Trials

A notable clinical trial investigated the use of this compound in combination with rituximab for patients with MALT lymphoma. The preliminary results showed that patients receiving the combination therapy had a higher complete response rate compared to those treated with this compound alone. Specifically:

  • Complete Response Rate : 71% for this compound + rituximab vs. 62% for this compound alone.
  • Partial Response Rate : 18% for combination therapy vs. 25% for monotherapy.

These findings underscore the potential benefits of combining this compound with other therapeutic agents to enhance treatment efficacy while minimizing adverse effects .

Eigenschaften

IUPAC Name

4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCORMODVLBZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181641
Record name Hydroxy chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27171-89-7
Record name Hydroxy chlorambucil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC119101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxy chlorambucil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY CHLORAMBUCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy chlorambucil
Reactant of Route 2
Reactant of Route 2
Hydroxy chlorambucil
Reactant of Route 3
Hydroxy chlorambucil
Reactant of Route 4
Hydroxy chlorambucil
Reactant of Route 5
Hydroxy chlorambucil
Reactant of Route 6
Hydroxy chlorambucil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.